molecular formula C17H22N4O B2986187 azepan-1-yl(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanone CAS No. 1326827-55-7

azepan-1-yl(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2986187
CAS No.: 1326827-55-7
M. Wt: 298.39
InChI Key: HAHLSDMBNRAXEO-UHFFFAOYSA-N
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Description

Azepan-1-yl(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanone (CAS 1326827-55-7) is an organic compound with the molecular formula C17H22N4O and a molecular weight of 298.39 g/mol . This molecule features a unique structure combining a 1,2,3-triazole ring linked to a 4-ethylphenyl group and a seven-membered azepane ring connected via a carbonyl group . This configuration confers high thermodynamic stability and moderate lipophilicity (XLogP3: 3.1), suggesting good membrane permeability advantageous for investigative applications . The presence of the 1,2,3-triazole ring, often associated with "click chemistry," enhances its versatility for further molecular modifications and bioconjugation, facilitating the study of structure-activity relationships . The azepane moiety contributes significant conformational flexibility, which can favor interactions with various biological targets . While specific biological data for this exact compound is limited, its structural features are prominent in medicinal chemistry research. Analogs containing the 1,2,3-triazole scaffold are investigated for their potential as selective survivin inhibitors for anticancer research . Furthermore, novel azepane-acridine heterocyclic adducts have demonstrated remarkable in vitro antimicrobial activity, highlighting the therapeutic potential of this structural class . This product is intended for research and further manufacturing use only, not for direct human or veterinary use.

Properties

IUPAC Name

azepan-1-yl-[1-(4-ethylphenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-2-14-7-9-15(10-8-14)21-13-16(18-19-21)17(22)20-11-5-3-4-6-12-20/h7-10,13H,2-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHLSDMBNRAXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azepan-1-yl(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanone typically involves a multi-step process, starting with the formation of the 1,2,3-triazole ring through a cycloaddition reaction between an alkyne and an azide. Following this, the azepane ring is introduced via nucleophilic substitution reactions. The final steps usually involve the coupling of the ethylphenyl group using a Friedel-Crafts acylation.

Industrial Production Methods

In industrial settings, the synthesis process can be scaled up through the use of continuous flow reactors to maintain precise control over reaction conditions such as temperature, pressure, and the concentration of reactants. Catalysts like copper(I) iodide may be used to expedite the cycloaddition reactions, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative reactions, especially at the triazole ring, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction of the ketone group in the methanone bridge can be achieved using reagents like sodium borohydride.

  • Substitution: : Both the azepane and triazole rings can participate in substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide.

  • Reduction: : Sodium borohydride, lithium aluminium hydride.

  • Substitution: : Halogenated solvents, Lewis acids such as aluminium chloride.

Major Products Formed

The major products typically include a range of substituted triazoles, azepanes, and their derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Azepan-1-yl(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanone has a broad spectrum of applications across various scientific fields:

Chemistry

It serves as an intermediate in the synthesis of more complex organic molecules and can be used to study the reactivity and properties of triazole and azepane rings.

Biology

Due to its structural complexity, it is used in studying the interactions of triazoles with biological macromolecules, providing insights into enzyme inhibition and receptor binding.

Medicine

Its potential therapeutic applications are being explored, particularly in designing novel drugs targeting specific biological pathways involving triazole and azepane structures.

Industry

The compound finds applications in the development of advanced materials, such as high-performance polymers and specialty coatings, due to its robust chemical structure.

Mechanism of Action

Molecular Targets and Pathways

Azepan-1-yl(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanone typically exerts its effects by interacting with enzymes or receptors, which can alter biological pathways. The triazole ring often acts as a ligand, binding to specific sites on enzymes, thereby inhibiting their activity. The azepane ring can affect the compound's overall binding affinity and selectivity.

Comparison with Similar Compounds

Structural Features and Substituents

Key differences in heterocycles, triazole substituents, and their implications:

Compound Name Heterocycle Triazole Substituent Key Structural Features Reference
Target Compound Azepan-1-yl 4-Ethylphenyl Seven-membered azepane; ethyl enhances lipophilicity -
(Piperazin-1-yl)(1-benzyl-triazol-4-yl)methanone Piperazin-1-yl Benzyl Six-membered piperazine; benzyl increases aromaticity
(Thiomorpholino)(3-chlorophenyl-triazol-4-yl)methanone Thiomorpholino 3-Chlorophenyl Sulfur-containing morpholine; chloro adds polarity
(4-Phenylpiperazin-1-yl)(pyrrole-triazol-4-yl)methanone 4-Phenylpiperazin-1-yl Pyrrole Bulky phenylpiperazine; pyrrole introduces π-stacking potential
(Piperidin-4-yl)(4-benzyl-triazol-4-yl)methanone Piperidin-4-yl Benzyl Rigid piperidine; benzyl enhances hydrophobic interactions

Key Observations :

  • Azepane vs.
  • Substituent Effects : The 4-ethylphenyl group on the target compound balances lipophilicity (logP ~3.37, extrapolated from ) and steric bulk, whereas electron-withdrawing groups (e.g., nitro in ) reduce metabolic stability .

Physicochemical Properties

Property Target Compound (Est.) Compound Compound
Molecular Weight ~317.4 g/mol 261.36 g/mol 412.5 g/mol
logP ~3.5 3.37 ~4.2 (predicted)
Polar Surface Area ~50 Ų 24.4 Ų ~70 Ų

Implications : Higher logP in the target compound compared to ’s analog suggests better membrane permeability but may require formulation optimization for solubility.

Biological Activity

Azepan-1-yl(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanone is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article will delve into its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound consists of an azepane ring connected to a triazole moiety substituted with a 4-ethylphenyl group. Its chemical formula is C15H18N5OC_{15}H_{18}N_{5}O with a molecular weight of approximately 286.34 g/mol. The presence of both azepane and triazole rings contributes to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of azepan derivatives, including this compound. The compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

In vitro assays have demonstrated that this compound has IC50 values in the micromolar range against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines. For example:

CompoundCell LineIC50 (µM)
Azepan derivativeMCF-70.48
Azepan derivativeHCT-1160.78
Reference (Prodigiosin)MCF-71.93
Reference (Prodigiosin)HCT-1162.84

These results suggest that azepan derivatives can be more effective than some established anticancer agents.

The anticancer activity is believed to be mediated through multiple mechanisms:

  • Induction of Apoptosis : Flow cytometry analysis indicates that these compounds can trigger apoptosis in cancer cells by increasing caspase activity.
  • Cell Cycle Arrest : The compounds have been shown to induce G1 phase arrest in MCF-7 cells, preventing further cell proliferation.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups (EWGs) at specific positions on the aromatic ring enhances biological activity. Conversely, substitutions with electron-donating groups (EDGs) may reduce efficacy. For instance:

Substitution TypeEffect on Activity
EWG (e.g., halogens)Increased potency
EDG (e.g., alkyl groups)Decreased potency

This information is critical for guiding future modifications aimed at optimizing the compound's therapeutic profile.

Research Findings

Research has demonstrated that modifications to the azepane or triazole moieties can significantly affect biological activity. For example, substituting different alkyl or aryl groups on the triazole ring has been linked to varying levels of cytotoxicity and selectivity toward specific cancer types.

Comparative Studies

In comparative studies with other triazole-based compounds, azepan derivatives have shown promising results:

Compound TypeIC50 Range (µM)
Azepan Derivatives0.11 - 2.78
Doxorubicin0.79 - 5.51

These findings suggest that azepan derivatives may offer advantages over traditional chemotherapeutic agents.

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